molecular formula C19H31FN4O4 B018949 Alanyl-phenylalanyl-lysine fluoromethane CAS No. 107573-17-1

Alanyl-phenylalanyl-lysine fluoromethane

Cat. No. B018949
M. Wt: 398.5 g/mol
InChI Key: DEXOLHUUTGWNNJ-XJPBFQKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanyl-phenylalanyl-lysine fluoromethane (APLF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. APLF is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes.

Mechanism Of Action

Alanyl-phenylalanyl-lysine fluoromethane inhibits the activity of proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, which ultimately leads to the inhibition of the protease activity.

Biochemical And Physiological Effects

The inhibition of protease activity by Alanyl-phenylalanyl-lysine fluoromethane has various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various biological processes, including cell proliferation, apoptosis, and inflammation. Alanyl-phenylalanyl-lysine fluoromethane has been shown to inhibit the activity of various proteases, including caspases, which play a crucial role in apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its ability to irreversibly inhibit the activity of proteases. This makes it an ideal tool for studying the role of proteases in various biological processes. However, one of the limitations of using Alanyl-phenylalanyl-lysine fluoromethane in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the study of Alanyl-phenylalanyl-lysine fluoromethane. One of the future directions is the development of Alanyl-phenylalanyl-lysine fluoromethane-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another future direction is the use of Alanyl-phenylalanyl-lysine fluoromethane in the production of recombinant proteins. Additionally, further studies are needed to investigate the potential toxicity of Alanyl-phenylalanyl-lysine fluoromethane and its effects on cell viability and tissue function.
Conclusion:
In conclusion, Alanyl-phenylalanyl-lysine fluoromethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. Alanyl-phenylalanyl-lysine fluoromethane is a protease inhibitor that has been extensively studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. Future studies are needed to investigate the potential applications of Alanyl-phenylalanyl-lysine fluoromethane in various fields and to address its potential toxicity.

Synthesis Methods

The synthesis of Alanyl-phenylalanyl-lysine fluoromethane involves the reaction of alanyl-phenylalanyl-lysine chloromethyl ketone (APLK) with a fluoromethane derivative. APLK is synthesized by reacting alanyl-phenylalanyl-lysine with chloromethyl ketone. The reaction between APLK and the fluoromethane derivative results in the formation of Alanyl-phenylalanyl-lysine fluoromethane.

Scientific Research Applications

Alanyl-phenylalanyl-lysine fluoromethane has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and biotechnology. In medicine, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. In biochemistry, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its ability to inhibit the activity of proteases, which play a crucial role in various biological processes. In biotechnology, Alanyl-phenylalanyl-lysine fluoromethane has been studied for its potential use in the production of recombinant proteins.

properties

CAS RN

107573-17-1

Product Name

Alanyl-phenylalanyl-lysine fluoromethane

Molecular Formula

C19H31FN4O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane

InChI

InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1

InChI Key

DEXOLHUUTGWNNJ-XJPBFQKESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF

Other CAS RN

107573-17-1

synonyms

Ala-Phe-Lys-CH2F
alanyl-phenylalanyl-lysine fluoromethane

Origin of Product

United States

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